Cas no 199535-36-9 (Methyl 3-Amino-4-sulfamoylbenzoate)

Methyl 3-Amino-4-sulfamoylbenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-amino-4-(aminosulfonyl)-, methyl ester
- methyl 3-amino-4-sulfamoylbenzoate
- 981-130-3
- 199535-36-9
- Z359331368
- ZHA53536
- methyl3-amino-4-sulfamoylbenzoate
- AKOS009227155
- EN300-94840
- GS0993
- SCHEMBL21032179
- Methyl 3-Amino-4-sulfamoylbenzoate
-
- MDL: MFCD11122261
- インチ: InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
- InChIKey: WWCNAJOPYMOOMQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 230.03612798Da
- 同位素质量: 230.03612798Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 121Ų
Methyl 3-Amino-4-sulfamoylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94840-1g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 1g |
$743.0 | 2023-09-01 | |
Enamine | EN300-94840-0.05g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 0.05g |
$174.0 | 2023-09-01 | |
Chemenu | CM448108-1g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95%+ | 1g |
$865 | 2023-02-23 | |
Enamine | EN300-94840-0.1g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 0.1g |
$257.0 | 2023-09-01 | |
Enamine | EN300-94840-0.25g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 0.25g |
$367.0 | 2023-09-01 | |
Aaron | AR019TI9-2.5g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 2.5g |
$2025.00 | 2025-02-08 | |
A2B Chem LLC | AV36661-50mg |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AV36661-2.5g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Aaron | AR019TI9-1g |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 1g |
$1047.00 | 2025-02-08 | |
Aaron | AR019TI9-50mg |
methyl 3-amino-4-sulfamoylbenzoate |
199535-36-9 | 95% | 50mg |
$265.00 | 2025-02-08 |
Methyl 3-Amino-4-sulfamoylbenzoate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Methyl 3-Amino-4-sulfamoylbenzoateに関する追加情報
Methyl 3-Amino-4-Sulfamoylbenzoate (CAS No. 199535-36-9): A Comprehensive Overview
Methyl 3-Amino-4-Sulfamoylbenzoate, identified by its CAS number 199535-36-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its amino and sulfamoyl functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The structural motif of this molecule, featuring a benzoic acid backbone modified with these functional groups, opens up diverse possibilities for its application in medicinal chemistry.
The importance of Methyl 3-Amino-4-Sulfamoylbenzoate lies in its versatility as a building block for more complex molecules. In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in drug discovery efforts. The introduction of an amino group at the third position and a sulfamoyl group at the fourth position on the benzoate ring enhances the pharmacological potential of this compound, enabling it to interact with biological targets in unique ways.
Recent studies have highlighted the role of Methyl 3-Amino-4-Sulfamoylbenzoate in the synthesis of targeted therapeutics. For instance, researchers have explored its use as a precursor in the development of small-molecule inhibitors that modulate enzyme activity relevant to metabolic disorders. The compound's ability to serve as a scaffold for further functionalization allows chemists to tailor its properties to specific therapeutic needs. This adaptability has made it a subject of interest in both academic and industrial research settings.
In the realm of drug design, the incorporation of sulfamoyl groups into molecules has been shown to improve binding affinity and selectivity towards biological receptors. Methyl 3-Amino-4-Sulfamoylbenzoate exemplifies this trend by providing a framework that can be modified to enhance its interaction with therapeutic targets. The amino group at position three further contributes to this capability by allowing for hydrogen bonding interactions, which are crucial for stabilizing drug-receptor complexes.
The synthesis of Methyl 3-Amino-4-Sulfamoylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the nucleophilic substitution of halogenated benzoates with ammonia or amine derivatives, followed by sulfonation at the appropriate position. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, reducing the reliance on hazardous reagents and minimizing waste generation.
The pharmacological evaluation of derivatives derived from Methyl 3-Amino-4-Sulfamoylbenzoate has revealed promising results in preclinical studies. These studies have demonstrated that certain modifications to the core structure can lead to compounds with enhanced efficacy and reduced toxicity. For example, modifications aimed at improving solubility or metabolic stability have shown particular promise in extending the half-life of drug candidates and improving their bioavailability.
The future direction of research involving Methyl 3-Amino-4-Sulfamoylbenzoate is likely to focus on expanding its applications in drug discovery and development. With increasing emphasis on precision medicine and personalized therapeutics, there is a growing need for versatile chemical scaffolds like this one that can be rapidly adapted to meet specific biological targets. Additionally, computational methods are being increasingly employed to predict the pharmacological properties of new derivatives before they are synthesized, which could accelerate the drug discovery process significantly.
In conclusion, Methyl 3-Amino-4-Sulfamoylbenzoate (CAS No. 199535-36-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate in the synthesis of novel therapeutic agents underscores its importance in ongoing research efforts aimed at addressing complex diseases. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.
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